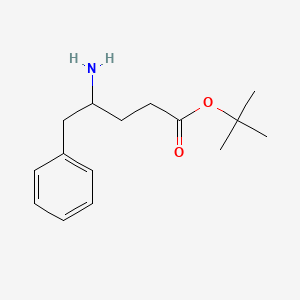

tert-butyl 4-amino-5-phenylpentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-amino-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)10-9-13(16)11-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIRJFHCSJJSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 4 Amino 5 Phenylpentanoate

Enantioselective Synthesis Strategies

The crucial feature of tert-butyl 4-amino-5-phenylpentanoate is the chiral center at the C4 position. The development of synthetic routes that selectively produce one enantiomer over the other is paramount. Several strategies have been established for the enantioselective synthesis of chiral amines and amino acids, which are applicable to the target molecule.

Asymmetric Catalysis in the Formation of the Chiral Center

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis.

One of the most powerful methods for synthesizing chiral amines is the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or a β-aminoacrylate derivative. Chiral transition metal complexes, often based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, are commonly employed. For the synthesis of γ-amino esters, a palladium-catalyzed asymmetric allylic amination of a suitable substrate could be a viable route. organic-chemistry.org This method has been shown to produce chiral α,β-unsaturated γ-amino esters with high enantiomeric excess (ee). organic-chemistry.org The reaction conditions, including the choice of ligand, solvent, and additives, are critical for achieving high stereoselectivity. organic-chemistry.org

Another approach is the use of organocatalysts, which are small organic molecules that can catalyze reactions with high enantioselectivity. researchgate.net For instance, chiral Brønsted acids or bases can be used to control the stereochemical outcome of reactions that form the C-N bond.

| Catalyst Type | Ligand/Catalyst Example | Substrate Type | Potential Application to Target Compound |

| Transition Metal | [Pd(η³-C₃H₅)Cl]₂ with (R)-DTBM-SegPHOS | 4-substituted 2-acetoxybut-3-enoates | Asymmetric allylic amination to form a γ-amino ester precursor. |

| Transition Metal | Ru(OAc)₂[(R)-BINAP] | β-Ketoester | Asymmetric hydrogenation to create the chiral center. |

| Organocatalyst | Chiral Phosphoric Acid | Imine | Enantioselective reduction or addition to an imine precursor. |

Chiral Auxiliary Approaches for Stereocontrol

The use of a chiral auxiliary involves temporarily attaching a chiral molecule to the substrate. This auxiliary directs the stereochemical course of a subsequent reaction, and is then removed to yield the enantiomerically enriched product.

A widely used and effective chiral auxiliary for the synthesis of chiral amines is tert-butanesulfinamide (Ellman's auxiliary). nih.govyale.edu This method involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form a chiral N-sulfinyl imine. Nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the sulfinyl group affords the chiral amine. nih.gov For the synthesis of this compound, a potential precursor would be a ketone, which upon condensation with (R)- or (S)-tert-butanesulfinamide would form the corresponding chiral imine, ready for diastereoselective reduction.

Other chiral auxiliaries, such as those derived from amino alcohols (e.g., pseudoephedrine) or oxazolidinones (e.g., Evans auxiliaries), are also powerful tools for controlling stereochemistry in alkylation or acylation reactions that could be adapted to build the carbon skeleton of the target molecule. rsc.org

| Chiral Auxiliary | Typical Reaction | Precursor for Target Compound |

| (R)- or (S)-tert-Butanesulfinamide | Diastereoselective reduction of an N-sulfinyl imine | A β-keto ester or a γ-keto ester |

| Evans Oxazolidinone | Diastereoselective alkylation of an enolate | An acetic acid derivative to be alkylated with a benzyl (B1604629) halide |

| Pseudoephedrine | Diastereoselective alkylation of a glycinamide (B1583983) enolate | Glycine derivative to introduce the C4-C5 fragment |

Chemoenzymatic Syntheses

Chemoenzymatic synthesis combines the best of chemical and enzymatic methods. Enzymes are highly selective catalysts that can operate under mild conditions, often with exquisite stereocontrol. nih.govnih.gov

For the synthesis of chiral amino acids, several classes of enzymes are particularly useful. Transaminases (or aminotransferases) can catalyze the asymmetric synthesis of an amine from a ketone. A suitable ketone precursor to this compound could be converted to the desired amine with high enantioselectivity using a specific transaminase. rsc.org Lipases are another class of enzymes that are widely used for the kinetic resolution of racemic mixtures. A racemic mixture of the target ester or a precursor could be selectively hydrolyzed by a lipase, leaving one enantiomer of the ester unreacted. rsc.org

Furthermore, multi-enzyme cascades can be designed to produce complex molecules from simple starting materials in a one-pot process, which is highly efficient and sustainable. nih.gov

| Enzyme Class | Transformation | Potential Application to Target Compound |

| Transaminase | Asymmetric amination of a ketone | Conversion of tert-butyl 4-oxo-5-phenylpentanoate to the desired amine. |

| Lipase | Kinetic resolution of a racemic ester | Selective hydrolysis of one enantiomer of racemic this compound. |

| Nitrilase | Asymmetric hydrolysis of a nitrile | Conversion of a prochiral dinitrile to a chiral cyano-carboxylic acid precursor. |

Total Synthesis Approaches and Retrosynthetic Analysis

A total synthesis of this compound would involve a sequence of reactions to construct the molecule from simpler, commercially available starting materials. A retrosynthetic analysis helps to identify potential starting materials and key bond disconnections.

A plausible retrosynthetic analysis of this compound would disconnect the molecule at the C4-N bond, suggesting a precursor ketone that could be aminated. Alternatively, disconnection at the C3-C4 bond could lead to a strategy involving the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. A key consideration in the synthetic design is the introduction of the chiral center at C4 in a controlled manner.

Optimization of Reaction Conditions for Enhanced Stereoselectivity and Yield

Achieving high stereoselectivity and chemical yield is a primary goal in any synthetic route. The optimization of reaction conditions is an empirical process that involves systematically varying parameters such as temperature, solvent, catalyst loading, and the nature of reactants and additives. rsc.orgresearchgate.net

For catalytic reactions, screening a library of ligands or catalysts is often necessary to find the optimal system for a specific transformation. In chiral auxiliary-based methods, the choice of solvent and reaction temperature can have a profound impact on the diastereoselectivity of the key stereocenter-forming step. For enzymatic reactions, parameters such as pH, temperature, and substrate concentration must be carefully controlled to ensure optimal enzyme activity and stability. rsc.org

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical processes that are environmentally benign. rsc.orgrsc.orglincoln.ac.uk Key considerations include the use of non-hazardous solvents, minimizing waste, and maximizing atom economy.

In the context of synthesizing this compound, applying green chemistry principles would involve:

Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) and dimethylformamide with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl acetate. nih.gov The solubility of reactants and the compatibility of the solvent with the reaction conditions are key factors. rsc.orgacs.org

Catalysis: Employing catalytic methods, both chemical and enzymatic, is inherently greener than using stoichiometric reagents, as it reduces waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

The development of a truly sustainable synthesis of this compound would integrate these green chemistry principles from the initial design of the synthetic route.

Chemical Transformations and Derivatizations of Tert Butyl 4 Amino 5 Phenylpentanoate

Reactivity of the Primary Amino Group

The primary amino group (-NH₂) is a versatile nucleophile and is expected to participate in a wide array of chemical reactions.

Nucleophilic Acyl Substitution and Amidation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of attacking electrophilic carbonyl carbons. This reactivity is the basis for forming amide bonds. In a typical reaction, tert-butyl 4-amino-5-phenylpentanoate would react with acylating agents like acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to yield the corresponding N-acyl derivatives. For instance, reaction with acetyl chloride would be expected to produce tert-butyl 4-acetamido-5-phenylpentanoate. The reaction conditions would likely involve a non-protic solvent and a base to neutralize the acidic byproduct.

Alkylation and Reductive Amination Strategies

The primary amine can be alkylated through reaction with alkyl halides. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products.

A more controlled and widely used method for N-alkylation is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). This strategy offers a highly efficient route to a diverse range of N-alkylated derivatives.

Formation of Ureas, Thioureas, and Carbamates

The nucleophilic amino group can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions. The addition of the amine to the central carbon of the heterocumulene (isocyanate or isothiocyanate) is a straightforward process for creating these valuable functional groups.

Carbamates can be formed by reacting the amine with chloroformates or by using other carbonyl sources. A common method involves the reaction with di-tert-butyl dicarbonate (Boc₂O), which would install a Boc-protecting group on the primary amine, a reaction frequently employed in peptide synthesis and medicinal chemistry.

Cyclization Reactions involving the Amino Moiety

The bifunctional nature of this compound, containing both an amino and an ester group, makes it a potential precursor for intramolecular cyclization to form lactams (cyclic amides). For example, under appropriate conditions, the amino group could nucleophilically attack the ester's carbonyl carbon, leading to the formation of a γ-lactam (a five-membered ring) or a δ-lactam (a six-membered ring), depending on the cyclization pathway. Such reactions are often promoted by heat or specific catalysts.

Ester Group Transformations

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its specific cleavage methods.

Hydrolysis to the Free Carboxylic Acid

The most significant transformation of the tert-butyl ester is its hydrolysis to the corresponding free carboxylic acid, 4-amino-5-phenylpentanoic acid. Unlike other esters, tert-butyl esters are highly resistant to base-catalyzed hydrolysis (saponification). However, they are readily cleaved under acidic conditions. acsgcipr.org The mechanism involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene. acsgcipr.org This selective deprotection is commonly achieved using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) at room temperature. rsc.org

While these reactions are chemically sound and expected for a molecule with this structure, the lack of specific published examples for this compound prevents the creation of detailed data tables and a comprehensive discussion of its documented chemical behavior. Further experimental investigation is required to fully characterize the reactivity and derivatization potential of this compound.

Transesterification Reactions

Transesterification is a fundamental process for converting the tert-butyl ester of 4-amino-5-phenylpentanoate into other esters, which can be crucial for modifying the compound's solubility, reactivity, and biological activity. This reaction involves the exchange of the tert-butyl group with another alkyl or aryl group from an alcohol, typically under acidic or basic catalysis.

While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the reactivity of β-amino esters and tert-butyl esters, in general, provides a strong indication of the expected chemical behavior. The process generally involves reacting the ester with an excess of the desired alcohol in the presence of a catalyst.

Table 1: Representative Conditions for Transesterification of tert-Butyl Esters

| Catalyst | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Compound |

| H₂SO₄ (catalytic) | Methanol | Methanol | Reflux | 12 | >90 | Generic tert-butyl ester |

| NaOMe (catalytic) | Ethanol | Ethanol | Reflux | 6 | >95 | Generic tert-butyl ester |

| Lipase | Propanol | Toluene | 40-60 | 24-48 | Variable | Various esters |

This table presents generalized conditions for the transesterification of tert-butyl esters and may not be directly representative of this compound.

Reduction to Alcohols and Amines

The ester and amino functionalities of this compound can be targeted for reduction to yield the corresponding amino alcohol. The choice of reducing agent is critical to achieve the desired transformation.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the tert-butyl ester to a primary alcohol, yielding 4-amino-5-phenylpentan-1-ol. This reaction is typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF). The amino group is generally stable under these conditions.

In contrast, milder reducing agents like sodium borohydride (NaBH₄) are typically not strong enough to reduce esters. Therefore, selective reduction of other functional groups in the presence of the tert-butyl ester could be achieved if desired.

Table 2: Plausible Reduction Reactions of this compound

| Reagent | Solvent | Product |

| LiAlH₄ | THF or Et₂O | 4-amino-5-phenylpentan-1-ol |

| NaBH₄ | Methanol or Ethanol | No reaction with the ester |

This table is based on the known reactivity of ester functional groups and represents the expected outcomes for this compound.

Modifications of the Phenyl Moiety

The phenyl group of this compound offers a site for various modifications, allowing for the introduction of diverse substituents that can modulate the molecule's properties.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. The alkyl side chain of this compound is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment of the pentanoate chain. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. atlantis-press.comlibretexts.org

For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro-substituted products. Similarly, halogenation with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would introduce a halogen atom at the ortho and para positions.

Aryl Coupling Reactions and Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds and can be employed to further functionalize the phenyl ring. To utilize these reactions, the phenyl group of this compound would first need to be functionalized with a halide (e.g., bromine or iodine) or a triflate group through electrophilic aromatic substitution or other methods.

Once the halogenated derivative is obtained, a Suzuki coupling with a boronic acid or a Heck coupling with an alkene can be performed to introduce new aryl or vinyl substituents, respectively. These reactions significantly expand the structural diversity that can be achieved from the parent molecule.

Multi-component Reactions and Complex Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The primary amino group of this compound makes it a suitable component for isocyanide-based MCRs such as the Ugi and Passerini reactions.

In an Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. beilstein-journals.orgnih.gov this compound can serve as the amine component in this reaction, leading to the formation of complex peptide-like structures.

The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, could potentially involve derivatives of this compound where either the amino group is transformed into an isocyanide or the ester is hydrolyzed to a carboxylic acid. wikipedia.orgorganic-chemistry.org

Orthogonal Protecting Group Strategies in Sequential Transformations

In complex multi-step syntheses involving this compound, the use of orthogonal protecting groups is essential for the selective modification of different functional sites. sigmaaldrich.com An orthogonal protecting group strategy allows for the deprotection of one functional group without affecting others.

For example, the amino group of this compound could be protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The tert-butyl ester is acid-labile. This orthogonality allows for the selective removal of the Fmoc group with a base like piperidine to perform reactions at the amino group, while the tert-butyl ester remains intact. Conversely, the tert-butyl group can be removed with an acid like trifluoroacetic acid (TFA) without affecting the Fmoc group.

If further functionalization of the phenyl ring is desired, a third orthogonal protecting group might be necessary for any introduced functional groups on the ring. This strategic use of protecting groups enables the controlled and sequential chemical transformation of the molecule.

Table 3: Common Orthogonal Protecting Groups Relevant to this compound Chemistry

| Functional Group | Protecting Group | Deprotection Conditions | Orthogonal to |

| Amino | Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | tert-Butyl ester (acid-labile) |

| Amino | Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA) | - |

| Carboxylic Acid | tert-Butyl ester | Acid (e.g., TFA) | Fmoc (base-labile) |

| Carboxylic Acid | Benzyl (B1604629) ester | Hydrogenolysis (H₂/Pd) | Boc, Fmoc, tert-Butyl |

Application As a Chiral Building Block in Complex Molecule Synthesis

Strategic Incorporation into Stereodefined Architectures

The stereochemistry of a molecule is crucial for its biological activity. Chiral building blocks such as tert-butyl 4-amino-5-phenylpentanoate can be strategically incorporated to control the three-dimensional arrangement of atoms in a target molecule. The presence of the amino and phenyl groups on adjacent stereocenters offers a platform for directing subsequent stereoselective transformations.

Potential Synthetic Strategies:

Nucleophilic Addition: The amino group, after deprotection, can act as a nucleophile in various bond-forming reactions.

Directed Reactions: The functional groups can direct metal-catalyzed reactions to specific sites on the molecule, thereby controlling the stereochemical outcome.

While no specific examples involving this compound are documented, a hypothetical application is presented in the table below.

| Hypothetical Reaction | Reactant | Reagent | Potential Product Feature |

| Directed Aldol Addition | This compound (after N-protection) | Chiral Auxiliary, Aldehyde | Diastereoselective formation of a new C-C bond with controlled stereochemistry |

| Intramolecular Cyclization | Modified this compound | Acid or Base Catalyst | Formation of a stereodefined heterocyclic ring system |

Precursor for the Synthesis of Bioactive Analogues and Scaffolds

The structural motif of a γ-amino acid with a phenyl group is found in various biologically active compounds. Therefore, this compound could serve as a versatile precursor for the synthesis of analogues of these compounds, allowing for the exploration of structure-activity relationships (SAR).

Potential Bioactive Targets:

GABA Analogues: The γ-amino acid backbone is central to the function of neurotransmitters like GABA. Modifications of this scaffold can lead to new central nervous system agents.

Enzyme Inhibitors: The phenylpentanoate structure could be elaborated to mimic the transition state of an enzyme-catalyzed reaction, leading to the development of potent and selective inhibitors.

| Bioactive Scaffold | Potential Therapeutic Area | Role of this compound |

| Substituted Piperidines | Neurology, Oncology | Precursor for the asymmetric synthesis of the piperidine ring |

| Constrained Dipeptides | Various | Provides a key chiral fragment for the synthesis of the dipeptide analogue |

Role in the Elaboration of Peptidomimetics and Related Compounds

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as increased stability and oral bioavailability. Unnatural amino acids are key components in the design of peptidomimetics.

The structure of this compound, being a protected γ-amino acid, makes it a candidate for incorporation into peptide backbones to induce specific secondary structures or to act as a hinge or turn element.

Potential Applications in Peptidomimetics:

Backbone Modification: Insertion into a peptide sequence to alter its conformational properties.

Side Chain Mimicry: The phenyl group can mimic the side chain of phenylalanine, while the extended backbone provides different spacing and flexibility.

| Peptidomimetic Strategy | Potential Outcome |

| Replacement of a dipeptide unit | Induction of a specific turn conformation |

| Incorporation as a non-natural amino acid | Increased resistance to enzymatic degradation |

Contributions to Asymmetric Total Synthesis of Advanced Synthetic Targets

In the total synthesis of complex natural products, the use of chiral building blocks is a powerful strategy to efficiently construct the target molecule with the correct stereochemistry. Although no published total syntheses explicitly report the use of this compound, its structure suggests it could be a valuable intermediate.

A hypothetical retrosynthetic analysis of a complex target might identify this compound as a key fragment, which could be prepared and then elaborated to the final product through a series of stereocontrolled reactions.

Spectroscopic and Stereochemical Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule with multiple chiral centers like tert-butyl 4-amino-5-phenylpentanoate, advanced NMR techniques are indispensable.

2D NMR Experiments for Structural Assignment

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assigning the proton (¹H) and carbon (¹³C) signals of this compound. COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms, allowing for the tracing of the carbon skeleton. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.

| Technique | Purpose in Analyzing this compound |

| COSY | Establishes the connectivity of protons within the pentanoate backbone and the phenyl group. |

| HSQC | Assigns specific proton signals to their corresponding carbon atoms in the molecule. |

| HMBC | (Heteronuclear Multiple Bond Correlation) Confirms the overall structure by showing correlations between protons and carbons that are two or three bonds apart. |

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

To determine the enantiomeric excess (ee) of a chiral compound, chiral NMR shift reagents are often employed. These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of this compound. This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for the integration of the separate signals to quantify the ee.

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, it is possible to deduce the elemental composition. This is a critical step in confirming the identity of newly synthesized this compound.

| Ion | Calculated m/z | Observed m/z | Elemental Composition |

| [M+H]⁺ | Data not available | Data not available | C₁₅H₂₄NO₂ |

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are essential for investigating the stereochemistry of chiral molecules like this compound. These techniques are sensitive to the three-dimensional arrangement of atoms and provide information about the absolute configuration and enantiomeric purity.

Optical Rotation Measurements

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical property of an enantiomer. The direction and magnitude of the rotation can be used to distinguish between enantiomers and to calculate the enantiomeric excess of a mixture.

| Enantiomer | Specific Rotation ([α]D) | Solvent | Concentration ( g/100 mL) |

| (R)-enantiomer | Data not available | Data not available | Data not available |

| (S)-enantiomer | Data not available | Data not available | Data not available |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemical features of the molecule, including the conformation of the backbone and the spatial arrangement of chromophores. Theoretical calculations can be used to correlate the experimental CD spectrum with a specific absolute configuration.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise spatial arrangement of each atom to be established.

In the context of this compound, obtaining a suitable single crystal is the first and often most challenging step. The process typically involves the slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is meticulously recorded. nih.gov

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. By carefully analyzing the intensities of specific pairs of reflections, known as Bijvoet pairs, crystallographers can determine the correct enantiomer. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry. A Flack parameter close to zero confirms that the determined structure corresponds to the true absolute configuration of the molecule.

While no specific crystallographic data for this compound is publicly available, the table below illustrates the typical type of information that would be obtained from such an analysis, based on data for similar organic molecules.

Table 1: Illustrative Crystallographic Data for a Chiral Organic Molecule

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₂₃NO₂ |

| Formula Weight | 249.35 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 15.345 |

| Volume (ų) | 1588.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.042 |

Chromatographic Methods for Purity Assessment and Enantiomeric Resolution

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for assessing the purity and determining the enantiomeric composition of chiral compounds like this compound.

Purity Assessment:

Reversed-phase HPLC is commonly employed to determine the chemical purity of a sample. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. A pure compound will ideally show a single peak in the resulting chromatogram. The area of this peak is proportional to the concentration of the compound, and the purity can be calculated by comparing the area of the main peak to the total area of all peaks.

Enantiomeric Resolution:

To separate the enantiomers of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other. There are various types of CSPs, including those based on polysaccharides, proteins, and cyclodextrins.

The selection of the appropriate CSP and mobile phase is crucial for achieving good separation (resolution) of the enantiomers. The separation is quantified by the resolution factor (Rs), where a value of 1.5 or greater indicates baseline separation. The relative amounts of the two enantiomers can be determined by integrating the areas of their respective peaks, allowing for the calculation of the enantiomeric excess (ee).

The following table provides an example of the type of data that would be generated during the chiral HPLC analysis of a γ-amino acid derivative.

Table 2: Illustrative Chiral HPLC Method and Results

| Parameter | Value |

|---|---|

| Chromatographic Conditions | |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Results | |

| Retention Time (Enantiomer 1) | 8.2 min |

| Retention Time (Enantiomer 2) | 10.5 min |

| Resolution (Rs) | 2.1 |

Theoretical and Computational Chemistry Studies of Tert Butyl 4 Amino 5 Phenylpentanoate

Conformational Analysis and Energy Landscape Mapping

The flexibility of tert-butyl 4-amino-5-phenylpentanoate, arising from several rotatable single bonds, results in a complex potential energy surface with numerous possible conformations. Understanding the relative stabilities of these conformers is crucial as they can influence the molecule's physical properties and biological activity.

Conformational analysis is typically initiated by systematically rotating the key dihedral angles and calculating the corresponding single-point energies. This process maps out the potential energy surface and identifies the low-energy regions corresponding to stable conformers. More sophisticated computational methods, such as density functional theory (DFT), are then employed to optimize the geometries of these initial structures and determine their relative energies with higher accuracy.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle 1 (Cα-Cβ, degrees) | Dihedral Angle 2 (Cβ-Cγ, degrees) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 60 | 180 | 0.00 |

| 2 | -60 | 180 | 0.25 |

| 3 | 180 | 60 | 1.50 |

| 4 | 180 | -60 | 1.65 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable for understanding the electronic structure and predicting the reactivity of this compound. Methods like DFT are commonly used to calculate various molecular properties that govern its chemical behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) map can be calculated to visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amino group's hydrogen atoms, indicating sites for electrophilic and nucleophilic interactions, respectively.

Table 2: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-31G(d) Level of Theory

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Transition State Modeling and Reaction Mechanism Elucidation

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, transition state modeling can be used to investigate the pathways of its formation. A plausible synthetic route involves the esterification of 4-amino-5-phenylpentanoic acid with a tert-butyl source, such as isobutylene, in the presence of an acid catalyst.

Transition state theory allows for the calculation of the geometries and energies of the transition states along the reaction coordinate. By identifying the lowest energy pathway, the most probable reaction mechanism can be determined. These calculations can also provide insights into the reaction kinetics by determining the activation energies. For the acid-catalyzed esterification, the mechanism would likely involve protonation of the carboxylic acid, followed by nucleophilic attack of isobutylene, and subsequent deprotonation to yield the final product.

Table 3: Hypothetical Energetics of a Plausible Reaction Pathway for the Formation of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (4-amino-5-phenylpentanoic acid + isobutylene) | 0.0 |

| 2 | Transition State 1 (Protonation of carbonyl) | +15.2 |

| 3 | Intermediate 1 (Protonated carboxylic acid) | +5.8 |

| 4 | Transition State 2 (Nucleophilic attack) | +25.5 |

| 5 | Intermediate 2 (Tetrahedral intermediate) | -2.1 |

| 6 | Products (this compound + water) | -5.0 |

Molecular Dynamics Simulations of Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound in different environments, such as various solvents. By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can reveal how the solvent influences the conformational preferences and intermolecular interactions.

In a polar solvent like water, the amino and ester groups of the molecule would be expected to form hydrogen bonds with the solvent molecules. In contrast, in a nonpolar solvent, intramolecular interactions might become more dominant in determining the molecular conformation. MD simulations can quantify these interactions and provide a detailed picture of the solvation shell around the molecule.

These simulations are also crucial for understanding how this compound might interact with other molecules, such as biological macromolecules. By calculating the interaction energies, MD can help predict the binding affinity and orientation of the molecule in a receptor's active site.

Table 4: Representative Intermolecular Interaction Energies of this compound with Different Solvents from MD Simulations

| Solvent | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

|---|---|---|---|

| Water | -15.8 | -25.3 | -41.1 |

| Methanol | -18.2 | -19.7 | -37.9 |

| Chloroform | -20.5 | -8.4 | -28.9 |

| Hexane | -22.1 | -2.5 | -24.6 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are increasingly used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computed structures and properties. nih.govgithub.ioarxiv.orgstackexchange.comresearchgate.net For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. These calculations are performed on the optimized geometries of the most stable conformers, and the predicted shifts are often averaged based on the Boltzmann population of each conformer.

Similarly, IR vibrational frequencies and intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum provides information about the characteristic functional groups present in the molecule. The accuracy of these predictions can be high, especially when appropriate scaling factors are applied to the calculated frequencies to account for anharmonicity and other systematic errors. arxiv.org The agreement between the predicted and experimental spectra serves as a strong validation of the computational model and the determined molecular structure. nih.gov

Table 5: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm, -NH₂) | 2.85 | 2.90 |

| ¹³C NMR Chemical Shift (ppm, C=O) | 172.5 | 173.1 |

| IR Frequency (cm⁻¹, C=O stretch) | 1735 | 1730 |

| IR Frequency (cm⁻¹, N-H stretch) | 3350 | 3345 |

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for its Synthesis and Derivatization

The efficient synthesis and derivatization of tert-butyl 4-amino-5-phenylpentanoate are paramount to unlocking its potential. Modern catalysis offers powerful tools to achieve high selectivity and yield, moving beyond classical stoichiometric methods.

A key challenge in the synthesis is the stereoselective installation of the amine at the C4 position. The use of tert-butanesulfinamide (tBS), often referred to as Ellman's auxiliary, has become a cornerstone for the asymmetric synthesis of chiral amines. nih.gov This methodology involves the condensation of tBS with a suitable aldehyde precursor, followed by the diastereoselective addition of a nucleophile to the resulting N-sulfinyl imine. This approach is highly applicable to the synthesis of the target compound, likely starting from a phenylacetaldehyde (B1677652) derivative and an appropriate carbon nucleophile.

Recent research has focused on optimizing the catalytic systems for each step of this process. For instance, the initial condensation to form the imine can be efficiently catalyzed by Lewis acids like copper(II) sulfate (B86663) (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄), which also act as dehydrating agents. springernature.com The crucial nucleophilic addition step can be directed by various catalytic promoters to achieve high diastereoselectivity.

Beyond its initial synthesis, the derivatization of this compound is a key area of research. The primary amine and the phenyl ring are prime targets for functionalization. Nickel-catalyzed reductive amination, for example, presents a sustainable method for creating primary amines from carbonyl compounds using ammonia (B1221849) and molecular hydrogen, and such catalysts could be adapted for derivatization pathways. rsc.org Furthermore, transition metal-catalyzed cross-coupling reactions could be employed to modify the phenyl group, introducing further complexity and functionality.

| Reaction Type | Catalytic System / Reagents | Purpose in Synthesis/Derivatization |

| Imine Formation | tert-Butanesulfinamide, CuSO₄ or Ti(OEt)₄ | Formation of a chiral N-sulfinyl imine intermediate for asymmetric amine synthesis. |

| Nucleophilic Addition | Grignard Reagents, Organolithium Compounds | Diastereoselective formation of the C-N bond at the C4 position. |

| Reductive Amination | Ni-triphos complex, H₂, NH₃ | Alternative catalytic route to primary amines or for further derivatization. rsc.org |

| Amide Coupling | EDCI, HOBt | Derivatization of the primary amine to form amide bonds. |

| Sulfinyl Group Cleavage | HCl in Methanol | Removal of the chiral auxiliary to yield the final primary amine. springernature.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing represents a major leap forward in chemical manufacturing, offering enhanced safety, scalability, and process control. The multi-step synthesis of chiral amines like this compound is an ideal candidate for adaptation to flow chemistry platforms. nih.gov

In a potential flow synthesis, each reaction step—such as imine formation, nucleophilic addition, and deprotection—could be performed in sequential reactor modules. acs.org This approach allows for precise control over reaction parameters like temperature, pressure, and residence time for each individual step, which is often difficult to achieve in a batch process. The use of packed-bed reactors containing immobilized catalysts, such as polymer-supported chiral catalysts or enzymes, can streamline the process by facilitating catalyst separation and reuse, a key principle of green chemistry. nih.govrsc.org For example, a flow system could first pass the starting materials through a column containing a solid-supported Lewis acid for imine formation, followed by introduction of a nucleophile and passage through a second reactor to complete the addition, and finally through an acidic resin for in-line deprotection.

Automated synthesis platforms, which combine robotics with flow reactors, can further accelerate the discovery and optimization of reaction conditions. These systems can rapidly screen different catalysts, solvents, and temperatures, generating large datasets to identify the optimal pathway for the synthesis of this compound and its derivatives. This high-throughput experimentation is crucial for exploring the vast chemical space accessible from this versatile building block. mdpi.com

Exploration of Stereoisomeric Variants and Their Unique Synthetic Utilities

The biological activity and synthetic utility of chiral molecules are intrinsically linked to their three-dimensional structure. This compound possesses a key stereocenter at the C4 position, leading to two enantiomers: (4R) and (4S). The ability to selectively synthesize each of these stereoisomers is critical.

Asymmetric synthesis methodologies, particularly those employing chiral auxiliaries like tert-butanesulfinamide, provide a reliable route to control this stereochemistry. nih.govwikipedia.org By choosing either the (R)- or (S)-enantiomer of the sulfinamide auxiliary, chemists can direct the nucleophilic addition to selectively produce the desired diastereomer of the intermediate, which upon deprotection yields the target enantiopure γ-amino ester. Recent advances have demonstrated strategies for the stereodivergent synthesis of molecules with multiple chiral centers using a single chiral source, a technique that could be applied to create more complex derivatives of the title compound. nih.gov

The distinct spatial arrangement of the functional groups in each enantiomer can lead to different interactions with other chiral molecules, such as enzymes or chiral catalysts. This makes each stereoisomer a unique building block for the synthesis of complex targets like pharmaceuticals or natural products. For example, one enantiomer might fit perfectly into the active site of a target enzyme, while the other is inactive or even inhibitory. The development of methods for the diastereoselective synthesis of related γ-amino alcohols and β-branched α-amino acids underscores the importance of controlling multiple stereocenters in synthetic targets. rsc.orgchemrxiv.org

| Stereoisomer | Potential Synthetic Approach | Unique Utility |

| (4R)-tert-butyl 4-amino-5-phenylpentanoate | Use of (R)-tert-butanesulfinamide as a chiral auxiliary in an asymmetric addition reaction. | Precursor for a specific enantiomer of a biologically active compound; Chiral ligand or building block in asymmetric catalysis. |

| (4S)-tert-butyl 4-amino-5-phenylpentanoate | Use of (S)-tert-butanesulfinamide as a chiral auxiliary in an asymmetric addition reaction. | Precursor for the opposite enantiomer of a biologically active compound; Access to a different family of chiral structures. |

Potential Applications in Supramolecular Chemistry and Materials Science as a Functional Motif

A functional motif is a critical structural unit that dictates a material's specific properties and functions. The molecular architecture of this compound—with its hydrogen-bond donating amine, hydrogen-bond accepting ester, and aromatic phenyl ring capable of π-π stacking—makes it an excellent candidate for use as a functional motif in the construction of supramolecular assemblies and advanced materials. wikipedia.org

In supramolecular chemistry, non-covalent interactions are used to organize molecules into larger, ordered structures. The primary amine and carbonyl groups of the title compound can participate in robust hydrogen bonding networks, similar to those found in peptides and polyamides. This could enable its self-assembly into well-defined nanostructures like fibers, sheets, or gels. mdpi.combeilstein-journals.org The phenyl group can engage in π-π stacking interactions, further stabilizing these assemblies and potentially introducing interesting electronic or optical properties.

In materials science, amino acid-based polymers are of great interest for biomedical applications due to their biocompatibility and biodegradability. researchgate.netnih.gov this compound could serve as a monomer in the synthesis of novel poly(ester amide)s (PEAs). nih.gov The incorporation of this monomer could impart specific properties to the resulting polymer, such as increased hydrophobicity from the phenyl and tert-butyl groups, and provide a primary amine for post-polymerization functionalization, for example, to attach drugs or targeting ligands. bezwadabiomedical.comrsc.org The self-assembly properties could also be harnessed to create structured biomaterials for tissue engineering or controlled drug release. springerprofessional.de

Investigation of Bio-orthogonal Reactions for Selective Functionalization

Bio-orthogonal chemistry refers to chemical reactions that can occur in a living system without interfering with native biochemical processes. This field has opened up new possibilities for labeling and tracking molecules in real-time within cells. The primary amine of this compound serves as a convenient handle for introducing a bio-orthogonal functional group.

The selective modification of primary amines is a well-established strategy in bioconjugation chemistry. nih.gov For instance, the amine can be readily acylated with a reagent containing an azide (B81097) or an alkyne group. This modification transforms this compound into a probe molecule, ready to participate in bio-orthogonal ligation reactions.

Once functionalized with a bio-orthogonal reporter, the molecule could be used in a variety of applications. For example, if incorporated into a larger molecule or material (like a nanoparticle or polymer), it could be targeted to cells and then visualized by "clicking" it to a fluorescent dye via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition. Other powerful bio-orthogonal reactions, such as the Staudinger ligation or tetrazine ligation, could also be employed. This approach allows for the selective functionalization and study of systems containing this motif in complex biological environments. acs.orgnih.gov

| Bio-orthogonal Reaction | Required Functional Group on Amine | Reaction Partner |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide or Terminal Alkyne | Terminal Alkyne or Azide |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Cyclooctyne (e.g., DBCO) |

| Staudinger Ligation | Azide | Phosphine (B1218219) |

| Tetrazine Ligation | Strained Alkene (e.g., trans-Cyclooctene) or Alkyne | Tetrazine |

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-amino-5-phenylpentanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via esterification of the corresponding amino acid with tert-butanol in the presence of acid catalysts like sulfuric acid or boron trifluoride diethyl etherate. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) critically impact yield. For instance, excess tert-butanol drives esterification equilibrium, while elevated temperatures (>60°C) may risk tert-butyl group cleavage .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Confirms the presence of tert-butyl (δ ~1.4 ppm for nine equivalent protons) and phenyl protons (δ ~7.2–7.4 ppm) .

- HPLC : Monitors purity (>95% typically required for research-grade material) and resolves stereoisomers if present .

- IR Spectroscopy : Identifies carbonyl stretches (~1720 cm⁻¹ for ester) and amine N-H stretches (~3300 cm⁻¹) .

Q. How do physical properties (e.g., melting point) vary with purity, and what precautions are needed during storage?

Reported melting points range from 103–106°C for high-purity samples . Impurities (e.g., unreacted starting materials) lower melting points and broaden ranges. Storage requires protection from light at 2–8°C to prevent tert-butyl ester hydrolysis or amine oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and phenyl groups influence reactivity in downstream reactions?

The tert-butyl group imposes steric hindrance, shielding the ester carbonyl from nucleophilic attack, while the phenyl group’s electron-withdrawing effect stabilizes transition states in amidation or Michael addition reactions. For example, in peptide coupling, the tert-butyl group reduces racemization but may slow acylation kinetics .

Q. What strategies optimize multi-step synthesis of this compound derivatives with conflicting spectral data?

Contradictions in spectral data (e.g., unexpected NMR splitting) often arise from incomplete protection of the amine group or stereochemical irregularities. Strategies include:

- Stepwise Monitoring : Use HPLC after each synthetic step to isolate intermediates.

- Protecting Group Compatibility : Pair acid-labile tert-butyl esters with base-stable groups (e.g., Fmoc) to prevent premature deprotection .

Q. How can researchers resolve discrepancies in reported biological activity of analogs with similar structures?

Structural analogs (e.g., tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate) may show divergent bioactivity due to stereochemistry or substituent positioning. Systematic SAR studies using enantiomerically pure samples and computational docking can clarify mechanisms. For example, replacing the phenyl group with a biphenyl moiety (as in CAS 1353989-57-7) enhances target binding affinity .

Q. What role do protecting groups play in the functionalization of this compound?

The tert-butyl group protects the ester carbonyl during amine functionalization (e.g., sulfonylation or acylation). Post-reaction, the ester is cleaved with trifluoroacetic acid (TFA) to yield free carboxylic acids. Alternative groups like Boc (tert-butoxycarbonyl) protect amines but require orthogonal deprotection strategies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.